rac Nebivolol-d4 (Major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Nebivolol-d4 (Major): is a deuterium-labeled derivative of Nebivolol, a third-generation beta-blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Nebivolol-d4 (Major) involves the incorporation of deuterium into the molecular structure of Nebivolol. The process typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical reactions to form the final product. The key steps include:

Deuteration of Intermediates:

Formation of Chroman Ring: The chroman ring is a crucial structural component of Nebivolol, and its formation involves cyclization reactions.

Coupling Reactions: The deuterated intermediates are coupled to form the final racemic mixture of Nebivolol-d4.

Industrial Production Methods: Industrial production of rac Nebivolol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Deuterated Intermediates: Large-scale production of deuterated intermediates using optimized reaction conditions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.

Quality Control: The product undergoes rigorous quality control tests, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to ensure isotopic purity and structural integrity

化学反应分析

Types of Reactions: rac Nebivolol-d4 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

科学研究应用

rac Nebivolol-d4 (Major) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to trace the metabolic pathways of Nebivolol in the body.

Drug Development: Helps in understanding the pharmacological properties and efficacy of Nebivolol.

Biological Research: Used in studies related to cardiovascular diseases and hypertension.

Industrial Applications: Employed in the production of stable isotope-labeled compounds for various industrial purposes

作用机制

rac Nebivolol-d4 (Major) exerts its effects through the same mechanism as Nebivolol. It is a highly selective beta-1 adrenergic receptor antagonist that decreases vascular resistance and increases stroke volume and cardiac output. The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism. This dual mechanism of action makes it effective in lowering blood pressure and managing heart failure .

相似化合物的比较

Bisoprolol: Another highly selective beta-1 adrenergic receptor antagonist used for hypertension and heart failure.

Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties.

Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

Uniqueness of rac Nebivolol-d4 (Major): rac Nebivolol-d4 (Major) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. Additionally, its nitric oxide-mediated vasodilatory effect via beta-3 agonism sets it apart from other beta-blockers, which primarily act through beta-1 or alpha-1 adrenergic receptor antagonism .

生物活性

rac Nebivolol-d4 (Major) is a deuterated analogue of nebivolol, a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound exhibits unique pharmacological properties, including vasodilatory effects mediated by nitric oxide (NO). This article delves into the biological activity of rac Nebivolol-d4, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Nebivolol, including its deuterated form rac Nebivolol-d4, operates through several key mechanisms:

- Selective Beta-1 Receptor Antagonism : It primarily targets beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which helps manage hypertension effectively .

- Nitric Oxide-Mediated Vasodilation : Nebivolol stimulates endothelial nitric oxide synthase via beta-3 agonism, resulting in vasodilation. This dual mechanism differentiates it from traditional beta-blockers that do not induce NO production .

- Cardiovascular Benefits : The unique profile of nebivolol allows it to improve endothelial function, particularly beneficial for patients with comorbid conditions like diabetes and heart failure .

Pharmacokinetics

The pharmacokinetic properties of rac Nebivolol-d4 are crucial for understanding its biological activity:

- Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration .

- Distribution : The compound is highly protein-bound (approximately 98%), primarily to albumin, which influences its bioavailability and therapeutic effects .

- Metabolism : It undergoes hepatic metabolism primarily via glucuronidation and CYP2D6 pathways. Variations in CYP2D6 activity can affect the pharmacokinetics of nebivolol but do not necessitate dosage adjustments in most patients .

Table 1: Biological Activity Parameters of rac Nebivolol-d4

| Activity Type | Description |

|---|---|

| Beta-1 Receptor Affinity | IC50 = 7.41 nM (selective for β1 over β2 receptors) |

| Nitric Oxide Induction | Stimulates NO synthase; induces vasodilation |

| Smooth Muscle Proliferation | Inhibits proliferation in coronary artery smooth muscle cells (IC50 = 6.1 - 7.7 µM) |

| SARS-CoV-2 Protease Inhibition | IC50 = 60.2 µg/ml; inhibits viral pathogenicity in vitro (IC50 = 0.03 µg/ml) |

Case Studies

Several studies have highlighted the efficacy and safety profile of nebivolol in various patient populations:

- Elderly Patients with Heart Failure :

- Hypertensive Patients :

- Patients with Comorbid Conditions :

属性

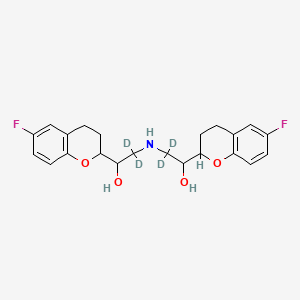

IUPAC Name |

2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-AREBVXNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。